trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide
Overview
Description
Scientific Research Applications
Chemistry and Pharmacology of Synthetic Opioids
A comprehensive review on the chemistry and pharmacology of non-fentanyl synthetic opioids, particularly N-substituted benzamides and acetamides, reveals significant insights into their impact on drug markets and public health. Among these compounds, trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide, known colloquially as U-47700, has been noted for its euphoric effects and potential for abuse. The paper emphasizes the importance of international early warning systems in tracking emerging psychoactive substances and recommends pre-emptive research to provide early detection in toxicological samples, highlighting the role of stereochemistry in their potency and the need for methods to determine configuration (Sharma et al., 2018)(Sharma et al., 2018).
Controllable Oxidation of Cyclohexene
Research on the selective oxidation of cyclohexene, which shares a structural component with the subject compound through the cyclohexyl group, provides valuable insights into the synthesis of various oxidation products used widely in the chemical industry. The study reviews recent advances in this field, highlighting the significance of controlled oxidation reactions for cyclohexene and its potential applications in both academic and industrial settings (Cao et al., 2018)(Cao et al., 2018).
Prokinetic Agents and Gastrointestinal Motility Disorders
Investigations into prokinetic agents, such as cisapride, offer insights into the enhancement of motility across the gastrointestinal tract, potentially relevant to the pharmacological action of related benzamide derivatives. Although the focus is on cisapride, the mechanism of action involving acetylcholine release enhancement in the myenteric plexus could provide a framework for understanding the activity of similar compounds (McCallum et al., 1988)(McCallum et al., 1988).
Antifibrinolytic Effects and Hemostatic Agents
The review of tranexamic acid's antifibrinolytic effects sheds light on the therapeutic potential of benzamide derivatives in managing bleeding disorders. Tranexamic acid's mechanism of action, by blocking lysine binding sites on plasminogen, underscores the importance of understanding the pharmacodynamics of similar compounds for potential medical applications (Wellington & Wagstaff, 2003; McCormack, 2012)(Wellington & Wagstaff, 2003)(McCormack, 2012).
Mechanism of Action
Target of Action
Trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide, also known as U-47700, is an agonist of the μ-opioid receptor . The μ-opioid receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids, including analgesia and euphoria.
Mode of Action
As a μ-opioid receptor agonist, U-47700 binds to these receptors, mimicking the action of endogenous opioids. This binding triggers a series of intracellular events, leading to the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release .
Biochemical Pathways
The activation of the μ-opioid receptor by U-47700 initiates the G protein signaling pathway. This leads to the inhibition of voltage-gated calcium channels and the opening of inwardly rectifying potassium channels. As a result, neuronal excitability is reduced, and pain signals are dampened. This pathway is also involved in the reward system of the brain, explaining the euphoric effects reported by users .
Pharmacokinetics
It is known that the compound is potent, with effects reported to be approximately 10-fold more potent than morphine in rats
Result of Action
The activation of μ-opioid receptors by U-47700 results in significant analgesic effects, making it a potent painkiller. It also leads to a short-lasting euphoric effect, which can create a desire to re-dose . Moreover, several clinical reports and fatal case reports exist discussing life-threatening hypoventilation and fatal respiratory depression following the abuse of U-47700 .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O/c1-19(2)14-6-4-3-5-13(14)18-15(20)10-7-8-11(16)12(17)9-10/h7-9,13-14H,3-6H2,1-2H3,(H,18,20)/t13-,14-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAVHVCJPYRNLY-ZIAGYGMSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1NC(=O)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1NC(=O)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801342691 | |
Record name | rel-3,4-Dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801342691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67579-13-9 | |
Record name | rel-3,4-Dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801342691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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